N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic benzothiazole derivative characterized by a dimethylsulfamoyl substituent at position 6 of the benzothiazole ring and a 3-(trifluoromethyl)benzamide group attached to the thiazole nitrogen. The benzothiazole core is a heterocyclic aromatic system known for its role in medicinal and agrochemical applications, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S2/c1-23(2)28(25,26)12-6-7-13-14(9-12)27-16(21-13)22-15(24)10-4-3-5-11(8-10)17(18,19)20/h3-9H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOPFNVQTFKFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with Broflanilide (a pesticide) and flutolanil (a fungicide), which share benzamide or heterocyclic frameworks but differ in substituent patterns and applications.
Structural Analysis
Core Heterocycle vs. Benzene : The benzothiazole core in the target compound introduces a sulfur and nitrogen heteroatom, which may enhance binding to metalloenzymes or aromatic stacking interactions compared to the purely aromatic benzene cores of Broflanilide and flutolanil.
Substituent Positioning: The dimethylsulfamoyl group at position 6 (benzothiazole) contrasts with Broflanilide’s bromo and perfluorinated groups at positions 2 and 4. The trifluoromethyl group in the target compound is at position 3 on the benzamide, whereas flutolanil’s trifluoromethyl is at position 2. Such positional differences can alter electronic effects (e.g., electron-withdrawing) and steric interactions with biological targets .
Functional Implications
- Lipophilicity : Broflanilide’s bromo and perfluorinated groups likely increase logP (lipophilicity), favoring membrane penetration in pests. The target compound’s sulfamoyl group may reduce logP, suggesting divergent bioavailability or target tissue distribution.
- Target Specificity: Broflanilide acts on insect GABA receptors, while flutolanil inhibits succinate dehydrogenase in fungi.
Research Findings and Hypotheses
Metabolic Stability
The trifluoromethyl group in all three compounds enhances resistance to oxidative metabolism.
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